

Spectroscopic Profile of 2-Fluorobiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **2-Fluorobiphenyl** (CAS No. 321-60-8), a crucial intermediate in the synthesis of various pharmaceuticals and advanced materials. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and visual representations of analytical workflows and fragmentation pathways.

Data Presentation

The following tables summarize the quantitative spectroscopic data for **2-Fluorobiphenyl**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **2-Fluorobiphenyl**

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.54	m	-	Aromatic Protons
7.45 - 7.40	m	-	Aromatic Protons
7.36	m	-	Aromatic Protons
7.29	m	-	Aromatic Protons
7.19	m	-	Aromatic Protons
7.14	m	-	Aromatic Protons

Note: Specific assignments of individual protons within the aromatic regions can be complex due to overlapping multiplets.

Table 2: 13C NMR Spectroscopic Data for 2-Fluorobiphenyl

Chemical Shift (δ) ppm	Assignment
160.2 (d, J = 245.5 Hz)	C-F
135.8	Aromatic C
131.2 (d, J = 8.1 Hz)	Aromatic CH
129.6	Aromatic C
129.5	Aromatic CH
128.9	Aromatic CH
128.2	Aromatic CH
124.5 (d, J = 3.7 Hz)	Aromatic CH
123.4 (d, J = 14.2 Hz)	Aromatic C
115.8 (d, J = 22.1 Hz)	Aromatic CH

Note: The carbon attached to fluorine shows a characteristic doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Fluorobiphenyl

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060	Weak	Aromatic C-H Stretch
1580	Medium	Aromatic C=C Stretch
1480	Strong	Aromatic C=C Stretch
1450	Strong	Aromatic C=C Stretch
1230	Strong	C-F Stretch
750	Strong	Ortho-disubstituted Benzene C-H Bend

Mass Spectrometry (MS)

Table 4: Major Peaks in the Electron Ionization (EI) Mass Spectrum of 2-Fluorobiphenyl

m/z	Relative Intensity (%)	Proposed Fragment
172	100	[M]+ (Molecular Ion)
171	36.8	[M-H]+
170	23.5	[M-2H]+ or [M-H-H]+
152	-	[M-HF] ⁺
151	-	[M-H-HF] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

2.1.1. Sample Preparation: Approximately 10-20 mg of **2-Fluorobiphenyl** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

2.1.2. ¹H NMR Spectroscopy:

• Instrument: 400 MHz NMR Spectrometer

Solvent: CDCl₃

• Temperature: 298 K

Pulse Sequence: Standard single-pulse experiment

• Number of Scans: 16

Relaxation Delay: 1.0 s

• Spectral Width: 16 ppm

 Data Processing: Fourier transformation of the Free Induction Decay (FID) with a line broadening of 0.3 Hz. The spectrum is referenced to the TMS signal at 0.00 ppm.

2.1.3. ¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

Solvent: CDCl₃

• Temperature: 298 K

Pulse Sequence: Proton-decoupled single-pulse experiment

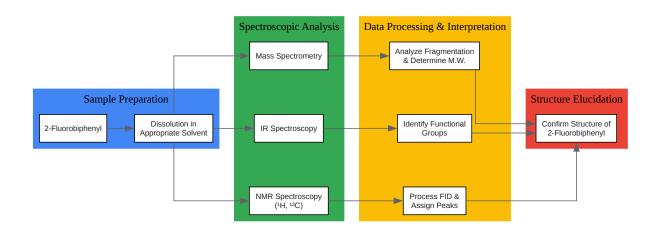
Number of Scans: 1024

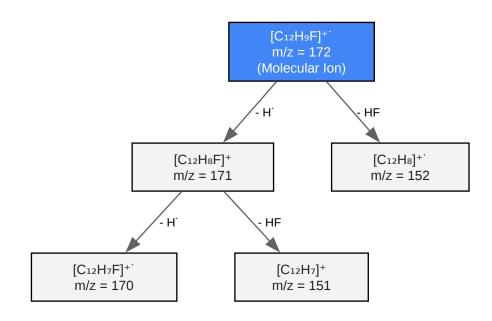
Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

• Data Processing: Fourier transformation of the FID with a line broadening of 1.0 Hz. The spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy


- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Sample Preparation: A small amount of solid 2-Fluorobiphenyl is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Measurement Mode: ATR
- Spectral Range: 4000 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 32
- Data Processing: The spectrum is background-corrected using a scan of the empty ATR crystal.


Mass Spectrometry (MS)

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Mass Analyzer: Quadrupole
- Scan Range: m/z 40 500
- Sample Introduction: A dilute solution of **2-Fluorobiphenyl** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, which separates the compound before it enters the MS source.

Visualizations General Spectroscopic Analysis Workflow

Click to download full resolution via product page

• To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluorobiphenyl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b019388#spectroscopic-data-for-2-fluorobiphenyl-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com